molecular formula C51H77N11O13 B12406520 H-Pyr-Gly-Leu-Pro-Pro-Gly-Pro-Pro-Ile-Pro-Pro-OH

H-Pyr-Gly-Leu-Pro-Pro-Gly-Pro-Pro-Ile-Pro-Pro-OH

Cat. No.: B12406520
M. Wt: 1052.2 g/mol
InChI Key: QWJCUHXRTRCBDI-DQTLEANQSA-N
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Description

H-Pyr-Gly-Leu-Pro-Pro-Gly-Pro-Pro-Ile-Pro-Pro-OH is a linear 12-residue peptide characterized by a high proline content (6 proline residues) and a pyrrolidine (Pyr) modification at the N-terminus. Proline-rich sequences are known to adopt polyproline II helices or β-turn conformations, which influence stability, protease resistance, and biological interactions .

Properties

Molecular Formula

C51H77N11O13

Molecular Weight

1052.2 g/mol

IUPAC Name

(2S)-1-[(2S)-1-[(2S,3S)-3-methyl-2-[[(2S)-1-[(2S)-1-[2-[[(2S)-1-[(2S)-1-[(2S)-4-methyl-2-[[2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]acetyl]amino]pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C51H77N11O13/c1-5-30(4)42(50(73)61-24-10-16-37(61)49(72)62-25-11-17-38(62)51(74)75)56-45(68)34-13-7-22-59(34)47(70)35-14-8-20-57(35)41(65)28-53-44(67)33-12-6-21-58(33)48(71)36-15-9-23-60(36)46(69)32(26-29(2)3)55-40(64)27-52-43(66)31-18-19-39(63)54-31/h29-38,42H,5-28H2,1-4H3,(H,52,66)(H,53,67)(H,54,63)(H,55,64)(H,56,68)(H,74,75)/t30-,31-,32-,33-,34-,35-,36-,37-,38-,42-/m0/s1

InChI Key

QWJCUHXRTRCBDI-DQTLEANQSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)O)NC(=O)[C@@H]3CCCN3C(=O)[C@@H]4CCCN4C(=O)CNC(=O)[C@@H]5CCCN5C(=O)[C@@H]6CCCN6C(=O)[C@H](CC(C)C)NC(=O)CNC(=O)[C@@H]7CCC(=O)N7

Canonical SMILES

CCC(C)C(C(=O)N1CCCC1C(=O)N2CCCC2C(=O)O)NC(=O)C3CCCN3C(=O)C4CCCN4C(=O)CNC(=O)C5CCCN5C(=O)C6CCCN6C(=O)C(CC(C)C)NC(=O)CNC(=O)C7CCC(=O)N7

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of peptides like H-Pyr-Gly-Leu-Pro-Pro-Gly-Pro-Pro-Ile-Pro-Pro-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:

    Attachment of the first amino acid: to the resin.

    Deprotection: of the amino acid’s protecting group.

    Coupling: of the next amino acid using coupling reagents such as HBTU or DIC.

    Repetition: of deprotection and coupling cycles until the desired peptide sequence is obtained.

    Cleavage: of the peptide from the resin and removal of side-chain protecting groups using a cleavage reagent like trifluoroacetic acid (TFA).

Industrial Production Methods

Industrial production of peptides often employs automated peptide synthesizers that follow the SPPS protocol. These machines can handle large-scale synthesis with high precision and efficiency. The synthesized peptides are then purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

Peptides like H-Pyr-Gly-Leu-Pro-Pro-Gly-Pro-Pro-Ile-Pro-Pro-OH can undergo various chemical reactions, including:

    Oxidation: Peptides can be oxidized to form disulfide bonds between cysteine residues, if present.

    Reduction: Reduction reactions can break disulfide bonds, converting them back to free thiol groups.

    Substitution: Amino acid residues in the peptide can be substituted with other amino acids to modify its properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) can be used for oxidation reactions.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.

    Substitution: Substitution reactions often involve the use of specific enzymes or chemical reagents that target particular amino acid residues.

Major Products

The major products of these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to the formation of disulfide-linked peptides, while reduction can yield peptides with free thiol groups.

Scientific Research Applications

Peptides like H-Pyr-Gly-Leu-Pro-Pro-Gly-Pro-Pro-Ile-Pro-Pro-OH have a wide range of scientific research applications:

    Chemistry: Peptides are used as building blocks for the synthesis of more complex molecules and as catalysts in certain chemical reactions.

    Biology: Peptides play crucial roles in cell signaling, enzyme activity, and structural functions. They are often used in studies of protein-protein interactions and cellular processes.

    Medicine: Peptides are explored for their therapeutic potential, including as antimicrobial agents, cancer treatments, and hormone analogs.

    Industry: Peptides are used in the development of biosensors, drug delivery systems, and as additives in cosmetics and food products.

Mechanism of Action

The mechanism of action of peptides like H-Pyr-Gly-Leu-Pro-Pro-Gly-Pro-Pro-Ile-Pro-Pro-OH depends on their specific sequence and structure. Generally, peptides exert their effects by interacting with specific molecular targets, such as receptors, enzymes, or other proteins. These interactions can activate or inhibit biological pathways, leading to various physiological responses.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Table 1: Key Structural and Stability Comparisons
Compound Name Sequence/Structure Molecular Weight (Da) Proline Content Key Stability Features
H-Pyr-Gly-Leu-Pro-Pro-Gly-Pro-Pro-Ile-Pro-Pro-OH Linear 12-mer ~1,200 (estimated) 6 residues Moderate thermal/pH stability (linear structure)
Cyclo(Leu-Pro) Cyclic dipeptide 226.3 1 residue High thermal (25–100°C) and pH (3–10) stability
Leu-Pro-Phe (LPF) Linear tripeptide 351.4 1 residue Retains antioxidant activity after 100°C/5h and gastrointestinal digestion
Ile-Pro-Pro-Phe (IPPF) Linear tetrapeptide 464.5 2 residues Stable in vitro; high cholesterol-binding activity (93.47% inhibition)
Leu-Lys-Pro (LKP) Linear tripeptide 369.4 1 residue ACE inhibition via hydrophobic interactions and hydrogen bonding

Key Observations:

  • Proline Density: The target peptide’s six proline residues likely enhance conformational rigidity and protease resistance compared to shorter peptides like LPF or LKP .
  • Cyclic vs. Linear: Cyclo(Leu-Pro) exhibits superior thermal and pH stability due to its cyclic structure, whereas linear peptides like the target compound may degrade under extreme pH (e.g., pH 1–2 or 11–12) .

Bioactivity Profiles

Table 2: Functional Comparisons
Compound Name Bioactivity Mechanism/Interaction Efficacy/Notes
This compound Not explicitly reported (structural analogs suggest antioxidant or signaling roles) Hypothesized: Proline-rich motifs may interact with SH3 domains or lipid membranes Requires experimental validation
Cyclo(Leu-Pro) Promotes lactobacillus growth (e.g., increases Lactobacillus plantarum viability by 1 log CFU/mL) Enhances microbial metabolism under stress Stable in food-processing conditions
Leu-Pro-Phe (LPF) Antioxidant (DPPH/ABTS radical scavenging) Metal ion chelation (Cu²⁺ inhibits activity) Retains >80% activity post-digestion
Ile-Pro-Pro-Phe (IPPF) Cholesterol-lowering (93.47% micellar solubility inhibition) Binds cholesterol via hydrophobic interactions Higher efficacy than statins in vitro
Leu-Lys-Pro (LKP) ACE inhibition (IC₅₀ not reported) Binds ACE active site via hydrogen bonds and hydrophobic forces Lower affinity (Ka ~10³) compared to drugs

Key Observations:

Biological Activity

H-Pyr-Gly-Leu-Pro-Pro-Gly-Pro-Pro-Ile-Pro-Pro-OH, commonly referred to as Bradykinin Potentiator C (BPP C), is a peptide derived from the venom of the Agkistrodon halys snake. This compound exhibits significant biological activity, particularly as an angiotensin-converting enzyme (ACE) inhibitor and a bradykinin potentiator. Understanding its biological properties is crucial for potential therapeutic applications in cardiovascular diseases and other conditions.

  • Molecular Formula : C51H77N11O13
  • Molecular Weight : 1,058.22 g/mol
  • Predicted Boiling Point : 1418.4 ± 65.0 °C
  • Density : 1.339 ± 0.06 g/cm³
  • Storage Conditions : −20°C

Biological Activity Overview

BPP C has been studied for its effects on various biological systems:

  • ACE Inhibition : BPP C acts as a potent inhibitor of angiotensin-converting enzyme, which plays a critical role in regulating blood pressure. By inhibiting this enzyme, BPP C can lead to vasodilation and reduced blood pressure levels.
  • Bradykinin Potentiation : The peptide enhances the effects of bradykinin, a peptide that causes blood vessels to dilate, thereby contributing to its antihypertensive effects.

The mechanism by which BPP C exerts its biological effects involves the following pathways:

  • Inhibition of ACE : By binding to the active site of ACE, BPP C prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor.
  • Increased Bradykinin Levels : The inhibition of ACE leads to increased levels of bradykinin, which promotes vasodilation and contributes to lower blood pressure.

Case Studies and Experimental Data

Several studies have highlighted the efficacy of BPP C in various experimental settings:

  • Antihypertensive Effects : In animal models, administration of BPP C resulted in significant reductions in systolic and diastolic blood pressure compared to control groups. The IC50 values for ACE inhibition range from 5 to 9 mmol/l depending on the specific peptide structure used .
PeptideIC50 (mmol/l)
H-Ile-Pro-Pro-OH5
H-Leu-Pro-Pro-OH9.6
  • Antiviral Activity : Research indicates that similar peptides can inhibit HIV-1 replication, suggesting potential antiviral applications for BPP C .

Comparative Analysis with Other Peptides

To contextualize the biological activity of BPP C, it is beneficial to compare it with other known peptides exhibiting similar activities.

PeptideSourceActivityIC50 (mmol/l)
H-Ala-Trp-OHSyntheticAntihypertensive6.4
H-Gly-Pro-Gly-NH₂SyntheticAntiviralNot specified
H-Leu-Pro-Pro-OHSyntheticAntihypertensive9.6

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